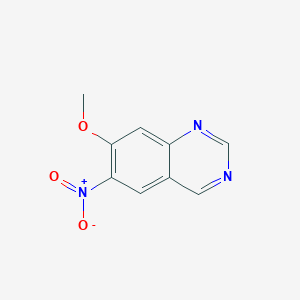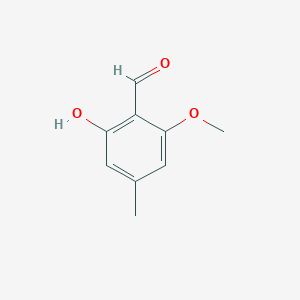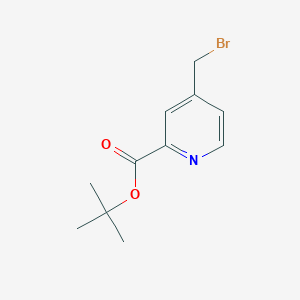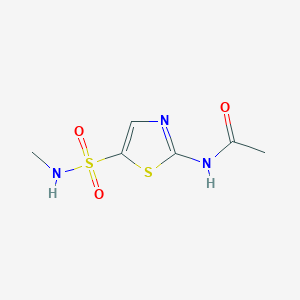![molecular formula C28H34N2O5Si B13655795 (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione](/img/structure/B13655795.png)
(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[118002,1104,9015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione is a complex organic molecule with a unique structure It contains multiple functional groups, including a tert-butyl(dimethyl)silyl ether, hydroxyl group, and a diazapentacyclic ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione involves multiple steps. One common approach starts with the preparation of the diazapentacyclic core through a series of cyclization reactions. The tert-butyl(dimethyl)silyl ether is introduced via a silylation reaction using tert-butyl(dimethyl)silyl chloride and a base such as imidazole. The hydroxyl group is typically introduced through a selective reduction reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents such as pyridinium chlorochromate or Dess-Martin periodinane.
Reduction: The ketone groups can be reduced to secondary alcohols using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl(dimethyl)silyl ether can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as alkoxides, amines, or thiols.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Propriétés
Formule moléculaire |
C28H34N2O5Si |
|---|---|
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
(19S)-7-[tert-butyl(dimethyl)silyl]oxy-10,19-diethyl-19-hydroxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |
InChI |
InChI=1S/C28H34N2O5Si/c1-8-17-18-12-16(35-36(6,7)27(3,4)5)10-11-22(18)29-24-19(17)14-30-23(24)13-21-20(25(30)31)15-34-26(32)28(21,33)9-2/h10-13,33H,8-9,14-15H2,1-7H3/t28-/m0/s1 |
Clé InChI |
VGHKLODYUATOOJ-NDEPHWFRSA-N |
SMILES isomérique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C |
SMILES canonique |
CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)O[Si](C)(C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Chloro-6-methylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13655715.png)







![7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13655766.png)


![4-(Furan-2-yl)-6-methylbenzo[d]thiazol-2-amine](/img/structure/B13655782.png)

